molecular formula C11H11ClO4 B3045261 2-(2-Chlorobenzyl)succinic acid CAS No. 103857-61-0

2-(2-Chlorobenzyl)succinic acid

Cat. No. B3045261
CAS RN: 103857-61-0
M. Wt: 242.65 g/mol
InChI Key: FTJBLTIWNBZCRC-UHFFFAOYSA-N
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Description

“2-(2-Chlorobenzyl)succinic acid” is a chemical compound with the CAS number 103857-61-0 . Its molecular formula is C11H11ClO4 .

Scientific Research Applications

Biotechnological Production

Succinic acid, a derivative of 2-(2-Chlorobenzyl)succinic acid, has been extensively researched for its biotechnological applications. A key focus has been on its production through metabolically engineered microorganisms, such as Saccharomyces cerevisiae, Escherichia coli, and others. These organisms are genetically modified to optimize succinic acid production, which is a crucial bio-based building block in various industries. Strategies involve enhancing the performance indices like titer, yield, and productivity in these microorganisms (Ahn, Jang, & Lee, 2016).

Green Chemistry and Renewable Resources

Succinic acid is also vital in green chemistry, particularly in the conversion of biomass-based materials into renewable chemicals. It's used in the development of eco-friendly approaches for converting inedible biomass, such as 2-furaldehyde, into valuable chemicals like succinic acid. This conversion is significant in industries like food, cosmetics, and pharmaceuticals (Choudhary, Nishimura, & Ebitani, 2012).

Fermentation and Downstream Processes

Research in succinic acid production includes not just fermentation but also downstream processing methods. This involves the recovery and purification of succinic acid from fermentation broths, which is crucial for its industrial use. Different approaches, including crystallization and various purification techniques, are explored to make the process more efficient and cost-effective (Li et al., 2010).

Applications in Industrial Products

Succinic acid, a product of this compound, is used in a range of industrial applications. It's a component in food, pharmaceuticals, surfactants, detergents, green solvents, biodegradable plastics, and even in ingredients that stimulate plant and animal growth. Its role as a carbon-intermediate chemical allows it to supply various industrial products, showcasing its versatility and importance in different sectors (Zeikus, Jain, & Elankovan, 1999).

Polymer Synthesis

This compound is a precursor in synthesizing aromatic monomers and polyesters. These are crucial in the development of materials with a wide range of thermal properties, suitable for various applications in the polymer industry. This synthesis demonstrates the chemical's role in creating advanced materials with specific properties (Short, Nguyen, Scheurle, & Miller, 2018).

Renewable Energy and Sustainability

Succinic acid is also a key player in renewable energy and sustainability. Research focuses on producing succinic acid from renewable resources, like sugarcane bagasse hemicellulose hydrolysate, by fermentation using specific microorganisms. This approach not only provides an alternative to petrochemical production but also contributes to CO2 emission reduction, aligning with global sustainability goals (Borges & Pereira, 2011).

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJBLTIWNBZCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281195
Record name NSC20707
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

103857-61-0
Record name 2-(2-Chlorobenzyl)succinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103857-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC20707
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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